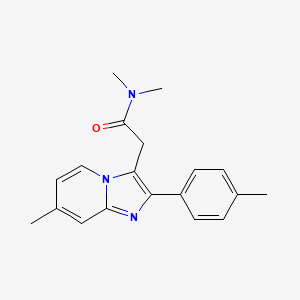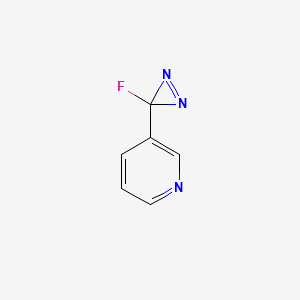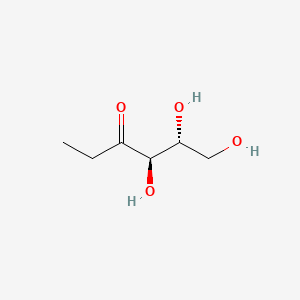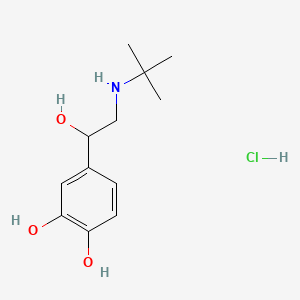
5-Methyl Zolpidem
説明
“6-(Desmethyl)-7-methyl zolpidem” is a derivative of Zolpidem . Zolpidem is a sedative drug, also known as Ambien, which is a hypnotic substance that was initially approved by the FDA in 1992 . It is used for the short-term treatment of insomnia to improve sleep latency .
Synthesis Analysis
Zolpidem and its metabolites M-1 to M-4 have been qualitatively analyzed using liquid chromatography–tandem mass spectrometry (LC–MS/MS) in human blood and urine . A method for synthesizing zolpidem metabolites M-1 to M-4 was developed .
Molecular Structure Analysis
The molecular structure of “6-(Desmethyl)-7-methyl zolpidem” is C19H21N3O . The molecular weight is 307.39 .
Chemical Reactions Analysis
Zolpidem is extensively metabolized in vivo to zolpidem 4-phenyl carboxylic acid (ZCA), and metabolite detection may provide improved accuracy for compliance determinations .
Physical and Chemical Properties Analysis
The physical and chemical properties of “6-(Desmethyl)-7-methyl zolpidem” include a molecular formula of C19H21N3O and a molecular weight of 307.3895 . The density is 1.1±0.1 g/cm3 .
科学的研究の応用
催眠薬
ゾルピデムは、米国で最も広く処方されている催眠薬の1つであり、年間処方数は約3900万件に達しています。 . ゾルピデムは、1980年代後半から1990年代にかけて、ベンゾジアゼピン系薬剤の穏やかな代替として開発されました。ベンゾジアゼピン系薬剤は、睡眠を急速に促進することができましたが、日常生活機能の障害のリスクが非常に低いため、その代替薬として開発されました。 .
GABA-A受容体結合
ゾルピデムは、α1サブユニットを含むGABA-A(γ-アミノ酪酸)受容体に選択的に結合し、シナプスのGABA作動性シグナル伝達をさらに媒介します。 . この特性により、ゾルピデムは、特に睡眠障害や不安障害に関連する研究において、神経科学研究において貴重なツールとなっています。
脳卒中の症状の改善
過去10年間で、ゾルピデムは、脳卒中の症状の改善を記録したいくつかの興味深い症例報告に登場しました。 . これは、神経学および脳卒中リハビリテーションにおける潜在的な用途を示唆しています。
パーキンソン病における運動機能障害の改善
ゾルピデムは、パーキンソン病患者の運動機能障害を改善することが報告されています。 . これは、パーキンソン病の管理と治療における潜在的な用途を示唆しています。
慢性疼痛の軽減
ゾルピデムは、慢性疼痛の軽減に効果的であることが判明しています。 . これは、疼痛管理における潜在的な用途を示唆しています。
光触媒研究
化学沈殿反応によって合成され、田口設計法によって最適化されたタングステン酸スズ(II)ナノ粒子は、ゾルピデムの光分解のための光触媒として使用されてきました。 . この用途は、特に環境科学および汚染研究において関連性があります。
センサー修飾剤
タングステン酸スズ(II)ナノ粒子は、ゾルピデムのボルタンメトリー検出のためのセンサー修飾剤としても使用されてきました。 . これは、センサーおよび検出システムの開発における潜在的な用途を示唆しています。
合成と製造
ゾルピデムとそのフッ素化類似体の合成のための効率的な方法が開発されてきました。 . これらの方法はスケーラブルであり、ゾルピデムとその誘導体のラボ規模の量を製造するために使用できます。
作用機序
Target of Action
5-Methyl Zolpidem, also known as N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide or 6-(Desmethyl)-7-methyl zolpidem, primarily targets the GABA-A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .
Mode of Action
This compound acts as an agonist at the GABA-A receptors . It enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ 1) receptor . This interaction results in increased chloride conductance, leading to hyperpolarization of the neuron and decreased neuronal excitability . This ultimately leads to sedative and hypnotic effects .
Biochemical Pathways
The major metabolic routes of this compound in humans include oxidation and hydroxylation . These processes produce metabolites that are primarily excreted in the urine . The pharmacological activity of this compound results from selective binding to the central benzodiazepine receptors of the omega 1 subtype .
Pharmacokinetics
This compound is approximately 92% bound to plasma proteins . After administration, it has a peak plasma concentration occurring 0.75 to 2.6 hours post-dose . The terminal elimination half-life is 1.5 to 3.2 hours, and total clearance is 0.24 to 0.27 ml/min/kg . These properties contribute to the drug’s bioavailability, which is about 70% .
Result of Action
The activation of GABA-A receptors by this compound leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects . This can lead to improved sleep latency, increased duration of sleep, and decreased number of awakenings during sleep in patients with insomnia . In some cases, it has been observed to restore brain function in patients in a vegetative state following brain injury .
Action Environment
The action of this compound can be influenced by various factors such as gender, age, and the presence of renal or liver disease . For example, clearance of this compound in children is three times higher than in young adults, and is lower in very elderly people . Additionally, dosage reduction is prudent in patients with renal disease, and caution should be exercised when prescribing this compound to elderly patients with hepatic impairment .
Safety and Hazards
生化学分析
Cellular Effects
The cellular effects of 5-Methyl Zolpidem are likely to be similar to those of Zolpidem, given their structural similarities. Zolpidem has been shown to strongly suppress CA1 calcium signaling in the hippocampus, a brain area critical for cognition and memory . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the known actions of Zolpidem, it is likely that this compound exerts its effects at the molecular level through interactions with the GABA-A receptor . This could involve binding interactions with the receptor, leading to changes in gene expression and potentially influencing enzyme activity.
Temporal Effects in Laboratory Settings
Studies on Zolpidem have shown that it has a rapid onset of action, suggesting that this compound may also exhibit rapid effects
Dosage Effects in Animal Models
Studies on Zolpidem have shown that it can reduce hippocampal neuronal activity in mice , suggesting that varying dosages of this compound may also have differential effects on neuronal activity.
Metabolic Pathways
The metabolic pathways of this compound are not well-characterized. Zolpidem is known to be metabolized mainly by oxidation of the methyl group on the phenyl ring or the methyl group on the imidazopyridine moiety, to produce carboxylic acids . It is possible that this compound undergoes similar metabolic processes.
Transport and Distribution
Zolpidem is known to be rapidly taken up and distributed, binding extensively to plasma proteins . This suggests that this compound may also be rapidly transported and distributed within cells and tissues.
特性
IUPAC Name |
N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-5-7-15(8-6-13)19-16(12-18(23)21(3)4)22-10-9-14(2)11-17(22)20-19/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVNHSKGTUTQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-85-8 | |
| Record name | 6-(Desmethyl)-7-methyl zolpidem | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl) imidazo [1,2-a]pyridin-3-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(DESMETHYL)-7-METHYL ZOLPIDEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID459KD5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)


![[1'-13C]2'-Deoxyuridine](/img/structure/B583569.png)


![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)



